2-Methyl-[3,4'-bipyridin]-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88976-13-0 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-methyl-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3,(H2,12,14) |
InChI Key |
NOXKDYMSPZVULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 3,4 Bipyridin 6 Amine
Strategic Approaches for the Synthesis of the 2-Methyl-[3,4'-bipyridin]-6-amine Core Structure
The construction of the asymmetrically substituted bipyridine core of this compound requires regioselective methods to connect the two pyridine (B92270) rings. Modern synthetic chemistry offers a variety of powerful tools to achieve this, primarily centered around transition-metal-catalyzed cross-coupling reactions.
Catalytic Hydrogenation Routes for Related Amino-Bipyridines
A common and efficient method for introducing an amino group onto a pyridine ring is through the catalytic hydrogenation of a corresponding nitro-pyridine derivative. ontosight.aigoogle.com This strategy is often employed as the final step in a multi-step synthesis. For the synthesis of this compound, a plausible route would involve the initial synthesis of a nitrated precursor, such as 2-Methyl-6-nitro-[3,4'-bipyridine], followed by its reduction.
The catalytic hydrogenation is typically carried out using hydrogen gas and a metal catalyst. researchgate.net Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). nih.gov The reaction proceeds via intermediate nitroso and hydroxylamine (B1172632) species. google.com The process is highly efficient and selective for the reduction of the nitro group, leaving other functional groups intact under controlled conditions. This method is widely used in industrial processes for the large-scale production of aromatic amines due to its clean nature and high yields. google.comrsc.orgresearchgate.net
Cross-Coupling Strategies for Bipyridine Synthesis (e.g., Suzuki, Negishi, Stille Coupling Variants)
Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for the formation of C-C bonds between two aromatic rings, making them ideal for the synthesis of the bipyridine skeleton. mdpi.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve the reaction of a 4-halopyridine with a boronic acid derivative of 6-amino-2-methylpyridine, or vice versa. A challenge in coupling 2-pyridyl nucleophiles is the potential for catalyst inhibition by the pyridine nitrogen. However, the development of specialized ligands and reaction conditions has largely overcome this issue. mdpi.com The use of stable boronic acid derivatives and appropriate bases is crucial for high yields. mdpi.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. mdpi.com This method is known for its high functional group tolerance and mild reaction conditions. mdpi.com The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation. An efficient Negishi coupling strategy can be applied to synthesize various substituted bipyridines, including methyl-substituted derivatives. acs.org
Stille Coupling: The Stille coupling utilizes an organotin compound (stannane) reacting with an organohalide, catalyzed by palladium. This method is highly effective for the synthesis of complex bipyridines. Functionalized 2,2'-bipyridines can be prepared in high yields using Stille-type procedures. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which requires careful handling and purification. mdpi.com
| Coupling Reaction | Catalyst/Ligand System | Typical Substrates | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dcpp), Palladacycles | Pyridyl Boronic Acids/Esters + Halopyridines | Mild conditions, commercially available reagents, requires a base. mdpi.com |
| Negishi | Pd(PPh₃)₄, Pd(dba)₂/XPhos, NiCl₂ | Pyridylzincs + Halopyridines | High functional group tolerance, mild conditions, moisture-sensitive reagents. mdpi.com |
| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pyridylstannanes + Halopyridines | Effective for complex structures, tolerant of many functional groups, toxic reagents. mdpi.com |
Reductive Coupling and C-H Activation Methods for Bipyridine Formation
Reductive Coupling: Reductive coupling methods, particularly those catalyzed by nickel complexes, provide a direct way to form bipyridines from halopyridines. mdpi.com For instance, the homocoupling of a single halopyridine or the heterocoupling of two different halopyridines can be achieved using a reducing agent like zinc powder in the presence of a nickel catalyst. mdpi.comorgsyn.org These methods can be highly efficient for producing both symmetrical and unsymmetrical bipyridines.
C-H Activation: More recently, direct C-H activation has emerged as a powerful strategy for forming biaryl linkages, avoiding the need to pre-functionalize one of the coupling partners (e.g., as an organometallic or halide). Palladium-catalyzed direct arylation of a pyridine C-H bond with a halopyridine offers a more atom-economical route to bipyridines. mdpi.com Decarboxylative cross-coupling is another C-H activation approach where a pyridinecarboxylic acid is coupled with a halopyridine, releasing CO₂ as the only byproduct. mdpi.com
Electrochemical Synthetic Approaches for Bipyridine Derivatives
Electrochemical methods represent a greener alternative for the synthesis of bipyridines. These reactions use electrical current to drive the coupling reaction, often avoiding the need for stoichiometric chemical oxidants or reductants. While still an emerging field compared to cross-coupling reactions, electrochemical synthesis has been successfully applied to the formation of bipyridine skeletons, offering potential for more sustainable manufacturing processes. mdpi.com
Functionalization and Derivatization of this compound
The presence of a primary amino group on the pyridine ring opens up numerous possibilities for further molecular diversification through a variety of chemical transformations.
Reactions at the Amine Functionality
The 6-amino group in this compound behaves as a typical aromatic amine, allowing for a range of functionalization reactions.
Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. youtube.com This reaction is a robust and high-yielding transformation. Typically, the reaction is carried out in the presence of a base (which can be a second equivalent of the amine itself) to neutralize the HCl or carboxylic acid byproduct.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to potential overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for achieving mono-alkylation. nih.gov
Heck Reaction Applications for 5-Bromo-2-methyl[3,4'-bipyridin]-6-amine
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful tool for the functionalization of heteroaromatic systems. In the context of 5-Bromo-2-methyl[3,4'-bipyridin]-6-amine, this reaction allows for the introduction of various substituents at the 5-position of the pyridine ring.
The efficiency and regioselectivity of the Heck reaction can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. For instance, palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst, often in combination with phosphine (B1218219) ligands that stabilize the palladium complex and facilitate the catalytic cycle. The reaction typically proceeds by the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst.
Recent studies have highlighted the use of nickel-catalyzed intramolecular Mizoroki–Heck reactions to create phenanthridinone analogs, demonstrating the versatility of this transformation in constructing complex heterocyclic systems containing quaternary stereocenters. nih.gov Controlling side reactions such as proto-dehalogenation and alkene reduction is a key challenge that can be addressed by optimizing reaction conditions. nih.gov The dehydrogenative Heck reaction (DHR) offers an atom-economical alternative by coupling arenes directly with alkenes, often mediated by a Pd(II) catalyst and a suitable reoxidant system. mdpi.com
Table 1: Heck Reaction Parameters
| Parameter | Description |
|---|---|
| Catalyst | Typically a palladium(0) or palladium(II) complex, such as Pd(OAc)₂ or a pre-catalyst that forms Pd(0) in situ. Nickel catalysts are also emerging as viable alternatives. nih.gov |
| Ligand | Phosphine ligands (e.g., PPh₃, dppf) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the metal center and modulate reactivity. |
| Base | An inorganic or organic base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction. |
| Solvent | Aprotic polar solvents like DMF, DMA, or acetonitrile (B52724) are commonly used. |
| Alkene | A wide range of electronically and sterically diverse alkenes can be utilized, including acrylates, styrenes, and allylic compounds. |
Multi-step Sequences for Thiazolo[4,5-b]pyridin-2(3H)-ones from Bromo-Bipyridin-6-amines
The synthesis of fused heterocyclic systems like thiazolo[4,5-b]pyridin-2(3H)-ones from bromo-bipyridin-6-amines involves a multi-step reaction sequence. A common strategy begins with the conversion of the 6-amino group of 5-Bromo-2-methyl[3,4'-bipyridin]-6-amine into a different functional group that can participate in the thiazole (B1198619) ring formation.
One plausible synthetic route involves the initial conversion of the amino group to a thiol. This can be achieved through diazotization followed by treatment with a sulfur-containing nucleophile. The resulting aminothiol (B82208) can then undergo cyclization with a suitable C1 synthon, such as phosgene (B1210022) or a phosgene equivalent, to form the thiazolo[4,5-b]pyridin-2(3H)-one ring system.
Recent research has focused on developing efficient and versatile methods for constructing the thiazolo[4,5-b]pyridine (B1357651) scaffold. For example, novel herbicidal lead structures containing a 2,3-dihydro Current time information in Bangalore, IN.mdpi.comthiazolo[4,5-b]pyridine core have been synthesized. beilstein-journals.org These methods often involve late-stage functionalization, allowing for the introduction of diverse substituents. beilstein-journals.org Another approach utilizes a combinatorial method involving domino reactions to prepare substituted thiazolo[4,5-b]pyridines. sci-hub.se
Generation of Isocyano and Substituted Amino Derivatives
The amino group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives.
Isocyano Derivatives: The conversion of the primary amine to an isocyanide (or isonitrile) group opens up a rich area of chemical transformations. This can be achieved through a two-step process involving formylation of the amine to the corresponding formamide, followed by dehydration. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), diphosgene, or triphosgene (B27547) in the presence of a base like triethylamine. researchgate.net Isocyanides are valuable intermediates in multicomponent reactions such as the Ugi and Passerini reactions, allowing for the rapid assembly of complex molecular scaffolds. researchgate.netscripps.edu
Substituted Amino Derivatives: The 6-amino group can be readily alkylated, acylated, or arylated to produce a variety of substituted amino derivatives. N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. Acylation with acyl chlorides or anhydrides yields the corresponding amides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming N-aryl and N-heteroaryl bonds. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net
Novel Synthetic Pathways for Related 3,4'-Bipyridine (B8713429) Analogs
The development of novel synthetic routes to 3,4'-bipyridine analogs is an active area of research, driven by the importance of this structural motif in various functional molecules. mdpi.com Traditional cross-coupling reactions like Suzuki, Stille, and Negishi couplings are widely employed for the construction of the bipyridine core. researchgate.net
Table 2: Common Cross-Coupling Reactions for Bipyridine Synthesis
| Reaction | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Suzuki Coupling | A pyridylboronic acid or ester and a halopyridine. | Palladium catalyst with a suitable ligand. | Mild reaction conditions, high functional group tolerance, and commercially available starting materials. mdpi.com |
| Stille Coupling | A pyridylorganostannane and a halopyridine. | Palladium catalyst. | High reactivity, but the toxicity of organotin reagents is a significant drawback. mdpi.com |
| Negishi Coupling | A pyridylorganozinc reagent and a halopyridine. | Palladium or nickel catalyst. | Offers a good alternative to Stille coupling with lower toxicity. researchgate.net |
Recent advancements focus on developing more efficient and environmentally friendly methods. This includes the use of catalyst-free conditions, microwave-assisted synthesis, and the exploration of novel solvents. researchgate.net For instance, a multicomponent microwave-assisted protocol using the bio-renewable solvent Cyrene™ has been developed for the synthesis of bipyridine analogs. researchgate.net Additionally, new methods for synthesizing thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to bipyridines, have been explored for their potential as adenosine (B11128) receptor ligands. nih.gov The synthesis of novel bipyridine derivatives through acetohydrazide intermediates has also been reported, with some compounds showing promising cytotoxic activity. nih.gov
Coordination Chemistry and Ligand Architecture of 2 Methyl 3,4 Bipyridin 6 Amine
Ligand Design Principles and Coordination Modes of Substituted Bipyridines
Substituted 2,2'-bipyridines are among the most widely used chelating ligands in inorganic and organometallic chemistry. nih.gov Their popularity stems from their ease of functionalization and robust redox stability. nih.gov The design of these ligands is guided by several key principles that influence their coordination behavior. The electronic and steric properties of substituents play a crucial role in determining the stability, geometry, and reactivity of the resulting metal complexes. acs.org
For 2-Methyl-[3,4'-bipyridin]-6-amine, the key structural features are:
Bidentate Chelation: Like its parent 2,2'-bipyridine (B1663995), the fundamental coordination mode involves the two nitrogen atoms of the pyridine (B92270) rings binding to a metal center to form a stable five-membered chelate ring. youtube.com This chelation is a primary driving force for complex formation.
Asymmetry: The molecule is an unsymmetrically substituted bipyridine. The substituents (a methyl group at the 2-position and an amine group at the 6-position of one pyridine ring, with the other ring unsubstituted) create a distinct electronic and steric environment on either side of the bipyridyl core. Unsymmetrically substituted bipyridines can be synthesized through various cross-coupling reactions. youtube.comresearchgate.net
Steric Influence: The methyl group at the 2-position, adjacent to one of the coordinating nitrogen atoms, introduces steric hindrance. This bulkiness can influence the geometry of the metal complex, potentially distorting it from an ideal octahedral or square planar arrangement. acs.orgacs.org
Electronic Effects: The amino group (-NH2) at the 6-position is an electron-donating group. This group can increase the electron density on the pyridine ring system, enhancing the σ-donating ability of the adjacent nitrogen atom and potentially influencing the redox properties of the ligand and the resulting complex.
Potential for Additional Coordination/Interaction: The exocyclic amine group has its own lone pair of electrons and could potentially participate in further coordination or, more likely, in hydrogen bonding interactions within the crystal lattice of a complex, influencing the supramolecular assembly. acs.org
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with a specific ligand like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of metal precursor (e.g., chloride, nitrate (B79036), acetate (B1210297) salts) and solvent can influence the final product's composition and structure. Characterization of the resulting complexes relies on a suite of analytical techniques including FT-IR, UV-Vis, and NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to elucidate the precise coordination environment and molecular structure. rsc.orgreading.ac.uk
While specific studies on dichlorocobalt complexes with this compound are not prominently documented, the synthesis can be approached by reacting cobalt(II) chloride with the ligand. Cobalt(II) readily forms complexes with bipyridine-type ligands. nih.govmdpi.com The expected product would be of the form [Co(L)Cl₂] or [Co(L)₂Cl₂], where 'L' is the bipyridine ligand, depending on the stoichiometry used.
Drawing parallels from related systems, dichlorobis(aminophosphine) complexes of palladium are known to be highly active catalysts. nih.gov These aminophosphine (B1255530) ligands share a feature with this compound: the presence of both a phosphorus/nitrogen donor atom and an amino group. In the case of cobalt, the amino group of the this compound ligand is not expected to fuse with the ring but rather to act as a functional substituent. The synthesis would likely proceed by mixing stoichiometric amounts of CoCl₂ and the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724), followed by crystallization. The resulting complex's geometry (tetrahedral or octahedral) would depend on whether one or two ligand molecules coordinate to the cobalt center. Characterization would be crucial to determine the exact coordination mode and the role of the amine and methyl substituents.
Copper(II) has a strong affinity for N-donor ligands and readily forms complexes with pyridine and bipyridine derivatives. nih.govnorthumbria.ac.uknih.gov The reaction of copper(II) salts, such as copper(II) chloride or copper(II) nitrate, with amino-substituted pyridine ligands typically results in stable complexes where the ligand coordinates through the pyridine nitrogen. bath.ac.ukrsc.orgrsc.org
For this compound, coordination to Cu(II) would primarily occur via the two bipyridine nitrogen atoms. The amino group at the 6-position would enhance the basicity of the adjacent pyridine nitrogen, likely strengthening the Cu-N bond. The stereochemistry around the copper(II) center is often a distorted square-planar or octahedral geometry. nih.gov
A typical synthesis would involve dissolving the copper(II) salt and the ligand in a solvent like methanol (B129727) or ethanol, potentially with gentle heating, to yield the complex which may precipitate upon cooling or solvent evaporation. rsc.org
Table 1: Representative Bond Lengths in Related Copper(II) Complexes
| Complex Type | Cu-N (pyridine) Bond Length (Å) | Coordination Geometry | Reference Finding |
|---|---|---|---|
| Cu(II) with Pyridine/Pyrazine Amides | 1.93 - 2.08 | Distorted Octahedral | The Cu(II)–ligand bonds in the equatorial plane are comparable with previously reported complexes. nih.gov |
| [Cu(3-mb)₂(bipy)(H₂O)] | ~2.00 | Distorted Octahedral | The Cu(II) atom is attached to two 3-methylbenzoate (B1238549) moieties, one bipyridine ligand, and a water molecule. rsc.org |
| [Cu(pmt)₂] (pmt = N-phenyl-2-pyridinemethanamine) | ~2.01 | Distorted Square-Pyramidal | X-ray analysis indicates two deprotonated pmt ligands coordinate in a facial tridentate arrangement about the Cu(II) atom. nih.gov |
This table presents typical data from related structures to infer potential characteristics for a Cu(II) complex with this compound.
The complexation of bipyridine-based ligands with f-block elements is of significant interest, particularly for applications in separations and luminescence. nih.govosti.gov The separation of trivalent actinides (An(III)) from trivalent lanthanides (Ln(III)) is a major challenge in nuclear waste reprocessing, driving the development of ligands that show selectivity. nih.gov
Lanthanides(III): Lanthanide ions readily form complexes with substituted bipyridines, often resulting in high coordination numbers (typically 8 to 10). The synthesis usually involves the reaction of a lanthanide nitrate or chloride salt with the ligand in a suitable solvent. The resulting complexes, such as [Ln(bipy)₂(NO₃)₃], often exhibit a decrease in the Ln-N and Ln-O bond lengths across the lanthanide series, consistent with the lanthanide contraction. The amino and methyl groups on this compound would influence the steric crowding and electronic environment around the large lanthanide ion, affecting the stability and luminescence properties of the complex. osti.gov
Actinides(III): The coordination chemistry of actinides with bipyridine ligands is explored for similar reasons. Ligands containing soft N-donor atoms are known to exhibit some selectivity for the slightly more covalent An(III) ions over Ln(III) ions. acs.org The synthesis of actinide complexes, for example with Uranium(III), often involves starting materials like UI₃(THF)₄. acs.org Studies have shown that bipyridine can coordinate to a uranium center either as a neutral ligand or as a reduced radical anion, depending on the reaction conditions and the supporting ligands. acs.org A ligand like this compound could be investigated for its potential in selective actinide extraction, where its specific electronic and steric profile might enhance differentiation from lanthanides.
Chelate Effect and Stability of Coordination Compounds
The formation of a chelate ring by a bidentate ligand like this compound leads to a significant increase in the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands. This phenomenon is known as the chelate effect.
The enhanced stability of chelate complexes is primarily an entropy-driven effect. Consider the complexation of a metal ion M²⁺ with two monodentate pyridine (py) ligands versus one bidentate bipyridine (bpy) ligand:
[M(H₂O)₆]²⁺ + 2 py ⇌ [M(H₂O)₄(py)₂]²⁺ + 2 H₂O
[M(H₂O)₆]²⁺ + 1 bpy ⇌ [M(H₂O)₄(bpy)]²⁺ + 2 H₂O
In both reactions, two water molecules are replaced. However, in reaction 1, three species on the reactant side produce three species on the product side, resulting in a small change in entropy. In reaction 2, two species react to form three species, leading to a significant increase in the disorder (entropy) of the system, which is thermodynamically favorable. This positive entropy change makes the Gibbs free energy (ΔG°) more negative, resulting in a larger stability constant (K).
| Reaction Step | Ligand | log K | log β | Reference Finding |
|---|---|---|---|---|
| K₁ | Pyridine | 1.77 | 1.77 | Complexes with 2,2'-bipyridine are significantly more stable than those with an equivalent number of pyridine ligands. |
| K₂ | Pyridine | 1.20 | 2.97 | |
| K₃ | Pyridine | 0.70 | 3.67 | |
| K₁ | 2,2'-Bipyridine | 7.03 | 7.03 | |
| K₂ | 2,2'-Bipyridine | 6.75 | 13.78 | |
| K₃ | 2,2'-Bipyridine | 6.27 | 20.05 |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Methyl 3,4 Bipyridin 6 Amine and Its Complexes
Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying functional groups and probing the molecular structure of 2-Methyl-[3,4'-bipyridin]-6-amine. By analyzing the vibrational modes of the molecule, researchers can confirm its structural integrity and understand the electronic distribution within its bipyridine core. nih.gov
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, the key vibrational modes include the stretching and bending of the amine (NH₂) group, the methyl (CH₃) group, and the characteristic vibrations of the two pyridine (B92270) rings.
The N-H stretching vibrations of the primary amine group are typically observed as one or two distinct bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic pyridine rings appear in the 3100-2850 cm⁻¹ range. The fingerprint region, below 1650 cm⁻¹, contains a wealth of structural information, including the C=C and C=N stretching vibrations of the pyridine rings and the in-plane bending of the N-H group. researchgate.netcdnsciencepub.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to precisely assign these vibrational modes. nih.govnih.gov
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | N-H Stretch | 3500 - 3300 |
| Amine (NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Methyl (CH₃) | C-H Asymmetric/Symmetric Stretch | 2975 - 2850 |
| Pyridine Rings | C=C and C=N Stretch | 1610 - 1430 |
| Pyridine Rings | Ring Breathing/Deformation | 1050 - 950 |
FT-Raman spectroscopy is a complementary technique to FTIR that involves scattering of monochromatic laser light. nih.gov While FTIR is sensitive to polar bonds, Raman spectroscopy provides more intense signals for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching and breathing modes of the bipyridine rings are expected to be particularly strong in the FT-Raman spectrum. cdnsciencepub.com This allows for a more complete vibrational analysis, especially of the core heterocyclic structure. The combination of FTIR and FT-Raman provides a more robust characterization of the molecule's conformational and vibrational properties. nih.gov
Table 2: Expected Prominent FT-Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Pyridine Rings | Symmetric Ring Breathing | ~1000 | Strong |
| Pyridine Rings | C=C Stretch | 1610 - 1550 | Strong |
| Methyl (CH₃) | Symmetric C-H Stretch | ~2930 | Medium |
Electronic Spectroscopy for Understanding Electronic Transitions and Excited States
Electronic spectroscopy techniques, such as UV-Vis absorption and luminescence, are vital for probing the electronic structure of this compound and its metal complexes. These methods provide information on the energy levels of molecular orbitals and the processes that occur upon electronic excitation.
The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region. These bands arise from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. For this compound, two main types of transitions are expected: π→π* and n→π* transitions.
The high-energy bands, typically observed below 300 nm, are assigned to π→π* transitions within the aromatic bipyridine system. researchgate.net The introduction of the amine and methyl substituents can cause shifts in the position and intensity of these bands. A lower-energy, less intense band corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. chemrxiv.org Upon coordination to a metal ion, these absorption bands can shift significantly, providing evidence of complex formation. rsc.org
Table 3: Typical Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π→π* | π (bonding) to π* (antibonding) | 240 - 320 | High |
While this compound itself is not expected to be strongly luminescent, its metal complexes, particularly with heavy transition metals like platinum(II) and silver(I), can exhibit significant luminescence. Bipyridine ligands are well-known for forming photofunctional metal complexes. rsc.org
Upon complexation, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) can appear at lower energies in the UV-Vis spectrum. Excitation into these MLCT bands or the ligand-centered π→π* bands can lead to the population of emissive excited states, resulting in luminescence (fluorescence or phosphorescence). The study of the luminescence properties of Pt(II) and Ag(I) complexes of this compound provides insights into the nature of the excited states and the efficiency of radiative decay processes, which is crucial for applications in sensing or light-emitting devices. rsc.org
Magnetic Resonance Spectroscopy for Electronic Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the local chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group, the amine group, and the two different pyridine rings. The methyl protons would appear as a singlet in the upfield region (around 2.3-2.6 ppm). The aromatic protons on the pyridine rings would resonate in the downfield region (typically 6.5-8.5 ppm), with their exact chemical shifts and coupling patterns providing definitive information about their positions on the rings. acs.org The amine protons often appear as a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the methyl carbon and the eleven carbons of the bipyridine framework. nih.gov Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's constitution. nih.gov
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 2.3 - 2.6 | Singlet |
| -NH₂ | 4.5 - 6.0 | Broad Singlet |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Complexation Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. For a ligand like this compound, ¹H and ¹³C NMR would confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide definitive information about the connectivity of atoms and the electronic structure of the pyridine rings.
Upon complexation with a metal ion, significant changes in the NMR spectrum are expected. The coordination of the nitrogen atoms to a metal center alters the electronic density throughout the bipyridine framework, causing shifts in the resonance signals of nearby protons and carbons. The magnitude and direction of these shifts can provide insights into the nature of the metal-ligand bond. Furthermore, NMR is a powerful tool for studying the dynamics of complexation. Techniques like NMR titration, where the spectrum is monitored upon incremental addition of a metal salt to the ligand solution, can be used to determine the stoichiometry and stability of the resulting complexes. sigmaaldrich.com In some paramagnetic complexes, broadened resonances are observed, and variable-temperature NMR studies can reveal information about dynamic processes, such as ligand exchange or conformational changes. acs.orgmichael-hunger.de For instance, studies on ruthenium-bipyridine systems have shown that spectra with extremely broadened resonances at room temperature can sharpen significantly at lower temperatures, allowing for detailed structural assignment. michael-hunger.de
Electron Paramagnetic Resonance (EPR) for Radical Anion Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as radicals and many transition metal complexes. In the context of bipyridine chemistry, metal complexes can often be reduced to form stable radical anions where an unpaired electron is localized on the bipyridine ligand (bpy•⁻). acs.orgrsc.org
EPR spectroscopy of a radical anion complex of this compound would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. acs.orgrsc.org The g-value and the hyperfine coupling constants, which describe the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), are the key parameters obtained from an EPR spectrum. acs.org Analysis of the hyperfine structure can confirm that the radical is centered on the bipyridine ligand. acs.org For example, in studies of zinc-bipyridine radical complexes, the analysis was confirmed by synthesizing an isotopically labeled analog with deuterated bipyridine, which has a different nuclear magnetic moment and results in a distinctly different EPR spectrum. acs.orgacs.org The coupling to the metal nucleus can also be observed, providing insight into the degree of delocalization of the unpaired electron from the ligand onto the metal center. rsc.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction of this compound Derivatives
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. If suitable crystals of this compound or its metal complexes could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. acs.org
The analysis would confirm the connectivity and reveal the precise geometry of the molecule, including the planarity of the pyridine rings and the dihedral angle between them. For metal complexes, it would unambiguously determine the coordination geometry around the metal center (e.g., octahedral, tetrahedral), the coordination mode of the ligand, and the exact metal-nitrogen bond distances. acs.org The crystallographic data is typically summarized in a table that includes parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics.
Illustrative Crystal Data for a Bipyridine Derivative This table is representative of data for related heterocyclic compounds and does not represent this compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₉N₅S |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| β (°) | 98.618(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
Data adapted from a study on a substituted triazolopyridazinoindole derivative for illustrative purposes. chemicalbook.com
Crystal Packing and Intermolecular Interactions in Solid-State Structures
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, the presence of the amine group (-NH₂) and the pyridine nitrogen atoms makes it a prime candidate for forming strong hydrogen bonds (N-H···N or N-H···O if solvent is present).
In addition to hydrogen bonding, other interactions such as π-π stacking between the aromatic pyridine rings and weaker C-H···π interactions are crucial in stabilizing the three-dimensional supramolecular architecture. The specific arrangement of these interactions dictates the physical properties of the solid material. Analysis of related structures shows that intermolecular forces like classical O-H···O and non-classical C-H···O and C-H···N hydrogen bonds, alongside aromatic π–π interactions, are common in stabilizing the crystal structures of bipyridine-containing coordination polymers.
Surface-Enhanced Raman Scattering (SERS) for Adsorbed Systems
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. acs.org The Raman signal of an analyte can be enhanced by many orders of magnitude, allowing for detection at very low concentrations. tandfonline.com
Computational and Theoretical Investigations of 2 Methyl 3,4 Bipyridin 6 Amine
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are a cornerstone for understanding the molecular and electronic properties of 2-Methyl-[3,4'-bipyridin]-6-amine at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules and determining their electronic properties. For bipyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular geometries with high accuracy. researchgate.net
Substituents on the bipyridine rings can alter both the electronic and structural properties due to inductive and resonance effects. researchgate.net For instance, in related bipyridine compounds, the introduction of amino and methyl groups is expected to influence bond lengths and angles. The planarity of the bipyridine system is a key feature, with the torsion angle between the two pyridine (B92270) rings being a critical parameter. In a study of polymorphs of the closely related 2-methyl-3,4'-bipyridin-6(1H)-one, the torsion angle between the two rings was found to be approximately 54-59 degrees. nih.gov
DFT calculations can also elucidate electronic properties such as the dipole moment, polarizability, and the distribution of electron density. These properties are crucial for understanding intermolecular interactions and the reactivity of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting and interpreting the absorption and emission spectra of compounds like this compound. TD-DFT calculations can determine the energies of electronic transitions, which correspond to the absorption of light, and the subsequent emission of light through fluorescence or phosphorescence.
For example, in a study on a platinum complex featuring a bipyridyl ligand, TD-DFT at the B3LYP/6-311++G(d,p) level was used to calculate excitation energies and the HOMO-LUMO gap. researchgate.net The calculations revealed that the electronic transitions were a mix of ligand-centered (π–π) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net For this compound, TD-DFT would be expected to predict absorption bands in the UV-visible region arising from π–π transitions within the bipyridine system, modulated by the amino and methyl substituents.
Ab initio Methods for Conformational Preferences
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular conformations.
For flexible molecules, ab initio calculations can be used to explore the potential energy surface and identify the most stable conformers. In the case of this compound, the rotation around the C-C bond connecting the two pyridine rings is a key conformational variable. Ab initio calculations would allow for the determination of the rotational barrier and the relative energies of different conformers, such as planar versus twisted arrangements. Studies on related molecules like beta-alanine (B559535) have demonstrated the utility of ab initio methods in mapping out complex potential energy hypersurfaces. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying all possible low-energy shapes the molecule can adopt and understanding the energy barriers that separate them.
The primary conformational flexibility in this compound arises from the rotation about the single bond connecting the two pyridine rings. This rotation is governed by a potential energy surface (PES), which maps the energy of the molecule as a function of the dihedral angle between the rings. The PES for bipyridine itself has been a subject of interest, and the introduction of methyl and amino groups in this compound is expected to modify this surface. Steric hindrance between the hydrogens on adjacent rings, as well as electronic effects from the substituents, will influence the shape of the PES.
Computational methods can be used to scan the potential energy surface by systematically changing the dihedral angle and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima along the rotational pathway. For the related compound 2-methyl-3,4'-bipyridin-6(1H)-one, crystallographic data revealed a non-planar conformation with a significant torsion angle between the rings. nih.gov A similar twisted conformation would be expected for this compound in its ground state.
Electronic Structure Analysis
The arrangement of electrons in a molecule dictates its reactivity and spectroscopic properties. Electronic structure analysis provides a framework for understanding these aspects of this compound.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.
For bipyridine derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic rings. researchgate.net The introduction of an electron-donating amino group and a weakly electron-donating methyl group to the bipyridine framework of this compound is expected to raise the energy of the HOMO, making the molecule a better electron donor. The distribution of the HOMO and LUMO will also be affected by the positions of these substituents. In related substituted bipyridines, it has been observed that the electron density in the HOMO can be localized on specific parts of the molecule, influencing its reactivity in, for example, coordination to metal ions or in electrophilic substitution reactions. researchgate.net The energy gap between the HOMO and LUMO is also an important parameter, as a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. bldpharm.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale. Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. sigmaaldrich.comschrodinger.com
For a molecule like this compound, an MEP analysis would likely reveal the most electron-rich regions centered around the nitrogen atoms of the pyridine rings and the exocyclic amine group, making them the primary sites for interaction with protons or other electrophiles. bldpharm.com The nitrogen atom of the pyridine ring not bearing the methyl and amino substituents would be a significant site of negative potential. The amino group would also show a region of high electron density. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential.
Hypothetical MEP Data for this compound: (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Atomic Site | Predicted MEP Value Range (a.u.) | Predicted Reactivity |
| Pyridine N (unsubstituted ring) | -0.040 to -0.055 | Electrophilic Attack |
| Pyridine N (substituted ring) | -0.035 to -0.050 | Electrophilic Attack |
| Amino Group (N-atom) | -0.030 to -0.045 | Electrophilic Attack |
| Aromatic C-H groups | +0.010 to +0.025 | Nucleophilic Attack |
| Amino Group (H-atoms) | +0.025 to +0.040 | Nucleophilic Attack |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. ambeed.com It elucidates charge transfer, hyperconjugation, and delocalization of electrons by examining interactions between filled (donor) and vacant (acceptor) orbitals. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, NBO analysis would be expected to reveal significant intramolecular interactions. Key interactions would likely include:
Delocalization: Strong π → π* interactions within and between the two pyridine rings, indicating electron delocalization across the bipyridine system.
Hyperconjugation: Interactions between the lone pair electrons of the nitrogen atoms (n) and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the lone pair on the amino nitrogen would interact with the π orbitals of the pyridine ring, contributing to its electron-donating character. Similarly, interactions involving the methyl group's C-H bonds and the ring's π system would be observed.
Hypothetical NBO Interaction Data for this compound: (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N (amino) | π* (C-C ring) | > 5.0 | Strong hyperconjugation (electron donation) |
| π (C=C) ring 1 | π* (C=C) ring 2 | > 20.0 | π-delocalization across the bipyridine system |
| σ (C-H) methyl | π* (C-C ring) | ~ 0.5 - 1.0 | Weak hyperconjugation |
| LP (1) N (pyridine) | σ* (C-C) ring | > 2.0 | Intramolecular charge transfer |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties like FT-IR, Raman, and NMR spectra. nih.gov These theoretical calculations help in the assignment of experimental vibrational modes and chemical shifts. nih.gov
For this compound, DFT calculations could predict:
Vibrational Frequencies: Characteristic stretching frequencies for N-H bonds in the amine group (typically 3300-3500 cm⁻¹), C-H stretching in the aromatic rings and methyl group (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations within the pyridine rings (1400-1600 cm⁻¹). mdpi.com
NMR Spectra: The chemical shifts for ¹H and ¹³C atoms. The protons on the pyridine rings would appear in the aromatic region (δ 7.0-8.5 ppm), while the methyl protons would be upfield (δ 2.0-2.5 ppm). The amine protons would likely show a broad signal. Carbon signals for the pyridine rings would be in the δ 110-160 ppm range. nih.gov
A comparison of these predicted spectra with experimentally obtained data allows for a detailed structural confirmation and understanding of the electronic environment of the nuclei. nih.govmdpi.com
Theoretical Insights into Protonation Effects on Electronic Properties
Protonation can significantly alter the electronic structure and properties of a molecule. nih.gov Computational studies can model the effects of protonation at different potential sites and determine the most favorable location. For this compound, the most likely protonation sites are the nitrogen atoms of the pyridine rings and the amino group.
Theoretical calculations on the protonated forms would likely show:
Stability: The most stable protonated isomer would likely be where the proton attaches to the nitrogen of the unsubstituted pyridine ring, as this site is typically the most basic in similar bipyridine systems.
Electronic Changes: Protonation would lead to significant changes in the molecule's electronic properties. For instance, it would lower the HOMO and LUMO energy levels. nih.gov
Spectroscopic Shifts: A bathochromic (red) shift in the UV-Vis absorption spectrum is often observed upon protonation of the azo group in similar dye molecules, and analogous shifts could be predicted for the bipyridine system. chemscene.com Geometric parameters, such as bond lengths and angles around the protonated site, would also be altered. nih.gov
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Molecules with significant intramolecular charge transfer, often found in donor-acceptor systems, can exhibit large nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics. bakerlab.org The key parameters describing NLO response are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. bakerlab.orgphysics.gov.az
Computational studies on this compound could be used to calculate these properties. The presence of the electron-donating amine and methyl groups and the electron-accepting pyridine rings suggests potential for NLO activity. Calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and hyperpolarizability (β) using DFT methods. A large value for the first hyperpolarizability (β) would indicate a significant NLO response. Studies on similar aminopyridine derivatives have shown that such structures can possess notable NLO properties. researchgate.net
Hypothetical NLO Property Data for this compound: (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | ~ 2 - 4 D |
| Mean Polarizability (α) | > 150 a.u. |
| First Hyperpolarizability (β) | > 500 a.u. |
Redox Potential and Radical Anion Characterization through Computational Modeling
The redox behavior of bipyridine-containing molecules is a key aspect of their chemistry, particularly in coordination complexes. uoa.gr Computational models can predict oxidation and reduction potentials and characterize the resulting radical ions. For this compound, cyclic voltammetry would be expected to show reversible or quasi-reversible reduction waves corresponding to the formation of the radical anion and dianion, where electrons are accepted into the π* orbitals of the bipyridine system.
Computational modeling using DFT can complement experimental results by:
Predicting Redox Potentials: Calculating the energies of the neutral molecule, its radical anion, and its radical cation to estimate the redox potentials.
Characterizing Radical Anions: Analyzing the spin density distribution in the radical anion to determine where the unpaired electron is localized. In bipyridine systems, the electron is typically delocalized over both rings.
Analyzing Electronic Transitions: Predicting the electronic absorption spectra of the radical anion, which often shows characteristic bands in the visible or near-infrared (NIR) region due to π-π* transitions within the radical ligand.
Applications in Catalysis and Supramolecular Chemistry of 2 Methyl 3,4 Bipyridin 6 Amine and Its Derivatives
Catalytic Applications as Ligands in Transition Metal Catalysis
Bipyridine-based ligands, including derivatives of 2-Methyl-[3,4'-bipyridin]-6-amine, are prized in transition metal catalysis. rsc.org Their ability to form stable complexes with a wide range of metals is crucial for catalytic activity. The electronic properties of the ligand, influenced by substituents like methyl and amino groups, can modulate the reactivity of the metal center, impacting the efficiency and selectivity of catalytic processes. nih.govacs.org
CO2 Reduction Catalysis
The electrochemical and photochemical reduction of carbon dioxide (CO2) is a critical area of research for sustainable fuel production, and bipyridine metal complexes are among the most studied catalysts for this transformation. escholarship.orgacs.org Rhenium and Ruthenium complexes featuring bipyridine ligands are particularly effective. escholarship.orgacs.org The catalytic mechanism often involves the bipyridine ligand accepting electrons, which are then transferred to the CO2 substrate coordinated to the metal center.
Functionalizing the bipyridine ligand can significantly enhance catalytic performance. For instance, introducing amide groups to a Re(bpy)(CO)3Cl-type catalyst promotes the formation of dimers through hydrogen bonding. escholarship.org This dimerization opens up an alternative bimolecular reduction pathway that operates at a lower overpotential. escholarship.org Similarly, the methylation of amines using CO2 as a C1 source can be catalyzed by various transition metal complexes, including those of ruthenium, iron, and nickel, with bipyridine-type ligands playing a key role. researchgate.netunits.itresearchgate.net The catalyst's effectiveness is influenced by parameters such as temperature and the choice of reducing agent, which can alter the selectivity towards either N-formylation or N-methylation products. researchgate.net
Polymerization Reactions (e.g., Isoprene (B109036) Polymerization)
Iron and cobalt complexes bearing substituted bipyridine ligands have emerged as highly active catalysts for the polymerization of conjugated dienes like isoprene, a key monomer for synthetic rubber. acs.orgmdpi.comnih.gov Aminobipyridine derivatives are particularly effective. For example, cobalt complexes with N-(dialkylphosphino)-(2,2′-bipyridin)-6-amine ligands, when activated by diethylaluminum chloride (AlEt2Cl), demonstrate controlled polymerization of isoprene, yielding polymers with high molecular weights and narrow molecular weight distributions (PDI values between 1.08–1.35). acs.org
Iron complexes with pyridine-oxime ligands, which share structural similarities with aminobipyridines, are also highly active for isoprene polymerization. nih.gov When activated with methylaluminoxane (B55162) (MAO), these catalysts can produce polyisoprene with a mixed microstructure, predominantly cis-1,4 and 3,4-enchainment, and activities reaching up to 6.5 × 10⁶ g/mol ·h. nih.gov The choice of co-catalyst and the specific substituents on the ligand framework are crucial in determining the catalytic activity and the resulting polymer's microstructure. mdpi.comnih.gov
Table 1: Performance of Bipyridine-Type Metal Complexes in Isoprene Polymerization
| Catalyst/Ligand System | Co-catalyst | Activity (g·mol⁻¹·h⁻¹) | Polymer Microstructure | Mn (kg/mol) | PDI (Mw/Mn) | Source |
|---|---|---|---|---|---|---|
| Co-L5 (N-(2,2′-bipyridin-6-yl)-P,P-di-tert-butylphosphinic amide) | AlEt₂Cl | High | cis-1,4-alt-3,4 | 120-216 | 1.08–1.35 | acs.org |
| Fe2 (6-methylpyridine-2-aldoxime iron complex) | MAO | 6.5 × 10⁶ | cis-1,4-alt-3,4 | 60-653 | 1.7–3.5 | nih.gov |
| Fe2 (iminopyridine iron complex) | MAO | 4.08 × 10⁷ | 3,4-enhanced (up to 62%) | N/A | N/A | mdpi.com |
| [(S,S)-BOPA]Sc(CH₂SiMe₃)₂ (bis(oxazolinylphenyl)amido scandium complex) | [Ph₃C][B(C₆F₅)₄] | 6.8 × 10⁵ | trans-1,4 (up to 100%) | 20-100 | 1.02–2.66 | researchgate.net |
Asymmetric Catalysis (e.g., Allylic Oxidation, Cyclopropanation)
Chiral, non-racemic bipyridine ligands are of paramount importance in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule selectively. nih.govrsc.org Copper(I) complexes of C2-symmetric chiral bipyridyl ligands have been successfully employed in the asymmetric allylic oxidation of cyclic alkenes. rsc.orgresearchgate.net These reactions can achieve high enantioselectivity (up to 91% ee), demonstrating the effectiveness of the chiral ligand in controlling the stereochemical outcome of the reaction. rsc.org The active catalyst is typically generated in situ by reducing a copper(II) salt in the presence of the chiral bipyridine ligand. researchgate.net
Copper-catalyzed asymmetric cyclopropanation is another area where chiral ligands are essential. The enantioselective multicomponent synthesis of 2-arylcyclopropylamines has been achieved using copper catalysts paired with chiral organic ligands, showcasing the versatility of these systems in creating complex chiral molecules. nih.gov
Supramolecular Assembly and Host-Guest Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. nih.govmdpi.com The amine and pyridine (B92270) moieties of this compound and its derivatives make them excellent building blocks for constructing complex supramolecular assemblies and for participating in host-guest chemistry. acs.orgmdpi.com These interactions include strong hydrogen bonds and aromatic π-π stacking. rsc.orgwikipedia.org
Hydrogen-Bonded Networks and Intermolecular Interactions
The amine group (-NH2) in this compound is a potent hydrogen bond donor, while the nitrogen atoms within the pyridine rings are effective hydrogen bond acceptors. mdpi.comresearchgate.net This dual functionality allows these molecules to form extensive and predictable hydrogen-bonded networks in the solid state. rsc.orgresearchgate.netrsc.org In the crystal structures of related aminopyrimidine and aminopyridine compounds, N–H···N hydrogen bonds are a recurring and dominant motif, linking molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.commdpi.comnih.gov The presence of water molecules can further mediate these interactions, creating intricate hydrated networks. nih.gov The study of these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. rsc.org
Design of Metallo-Supramolecular Architectures
The foundation of metallo-supramolecular chemistry lies in the self-assembly of metal ions and organic ligands into well-defined, ordered structures. mdpi.comnih.gov Bipyridine ligands, such as this compound, are exemplary building blocks in this field due to their bidentate nature, capable of binding to a single metal center to form stable chelate rings. This coordination directs the assembly process, leading to a variety of architectures.
The design principles involve the careful selection of the metal ion, which dictates the coordination geometry (e.g., tetrahedral, square planar, octahedral), and the ligand, whose geometry (linear, bent) and functionality determine the final structure of the assembly. mdpi.com For instance, the angular structure inherent in [3,4'-bipyridine] systems can lead to the formation of discrete metallamacrocycles (like M₂L₂ rings) or extended one-dimensional coordination polymers with zigzag, helical, or arched chain topologies. mdpi.com
Telechelic polymers end-functionalized with bidentate ligands can assemble with transition metal ions to form metallo-supramolecular polymer (MSP) networks. nih.govacs.org The choice of the metal ion not only facilitates the assembly but also critically influences the material's resulting structure, morphology, and thermomechanical properties. nih.govacs.org These assemblies often exhibit microphase separation, forming crystalline domains of the metal-ligand complexes arranged in lamellar or hexagonal patterns. nih.gov
Applications in Chemical Separations and Recognition
The specific coordination properties of this compound derivatives are harnessed for highly selective separation and recognition processes at the molecular level.
Selective Separation of Lanthanides(III) and Actinides(III)
A significant challenge in the nuclear fuel cycle is the separation of trivalent minor actinides (An(III)), such as americium (Am) and curium (Cm), from trivalent lanthanides (Ln(III)), which are abundant fission products. Ligands containing soft N-donor atoms, like those in the bipyridine family, have emerged as promising extractants for this task. They exhibit a preferential affinity for the slightly "softer" actinide ions over the "harder" lanthanide ions. researchgate.net
Research into nitrogen-containing ligands demonstrates their effectiveness in partitioning these elements. The strategy often involves a hydrophilic N-donor ligand in an aqueous phase that selectively complexes and retains An(III) ions, while a different extractant in an organic phase removes the Ln(III) ions. acs.org Derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) decorated with other heterocycles have shown remarkable separation capabilities. researchgate.net
A recently developed ligand, 6-(6-Methyl-1,2,4,5-tetrazine-3-yl)-2,2'-bipyridine (MTB), exemplifies this principle. nih.gov Studies on its complexation with Cm(III) and various Ln(III) ions confirm its preference for actinides. Quantum chemical calculations indicate a stronger covalent contribution in the Cm-N bond compared to the corresponding Ln-N interactions, which is consistent with extraction data showing preferential Am(III) extraction over Eu(III). nih.gov This selectivity is crucial for developing advanced hydrometallurgical processes for recycling nuclear waste. acs.org
Table 1: Comparative Separation Factors for Am(III)/Eu(III)
| Ligand System | Separation Factor (SF Eu/Am) | Conditions |
| 2OH-DAPhen with TODGA | Up to 1365 | 0.05 to 3.0 M HNO₃ |
| MTB | Preferential Am(III) extraction | --- |
Data sourced from references acs.orgnih.gov. The separation factor (SF) is a measure of the ability of a system to separate two components.
Chiral Molecular Recognition
Chiral molecular recognition, the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest molecule over the other, is a fundamental aspect of supramolecular chemistry. Supramolecular structures, including those assembled from bipyridine-type ligands, can create well-defined, chiral cavities capable of such discrimination. nih.gov
While direct studies on this compound for this purpose are specific, the principle has been demonstrated with related systems. For example, supramolecular nanocapsules assembled from cyclodextrin (B1172386) derivatives have been used for the chiral recognition and kinetic resolution of aromatic amines. nih.gov These systems can achieve high binding selectivity, such as a preference of 41-to-1 for one enantiomer of 1-(1-naphthyl)ethylamine (B3023371) over the other. nih.gov The kinetic resolution of amines through enantioselective reactions within these supramolecular hosts has also been accomplished with high enantiomeric excess. nih.gov The incorporation of chiral bipyridine ligands into metallo-supramolecular cages or polymers could similarly create environments for enantioselective recognition and catalysis.
Optoelectronic Applications and Photoresponse Properties
Metallo-supramolecular polymers (MSPs) derived from bipyridine ligands are at the forefront of research into advanced optoelectronic materials. The metal-ligand interactions within these polymers can give rise to unique electronic and optical properties, such as electrochromism. nih.gov
Electrochromic materials change their color in response to an applied electrical voltage. MSPs based on ruthenium and an electronically rich tetrakis(N-methylbenzimidazolyl)bipyridine ligand have been synthesized for use in low-voltage electrochromic devices. nih.gov The polymer film demonstrates a reversible and distinct color change from violet to light green-yellow when a very low potential (0 to 0.6 V) is applied. This color change is attributed to the reversible redox reaction between the Ru(II) and Ru(III) states, which alters the metal-to-ligand charge transfer (MLCT) absorption bands. nih.gov
These devices exhibit excellent performance characteristics, including high optical contrast, fast switching times, and remarkable durability over tens of thousands of cycles. nih.gov Furthermore, they possess a long optical memory, retaining a significant portion of their color contrast for many hours after the power is turned off. nih.gov The dynamic and responsive nature of these materials, which can sometimes be triggered by light, also opens possibilities for applications in self-healing materials and sensors. nih.gov
Table 2: Performance of a Ru-Based Metallo-Supramolecular Polymer Electrochromic Device
| Parameter | Value |
| Operating Voltage | 0.6 V |
| Optical Contrast (ΔT) | 54% |
| Response Time (Coloration) | 0.67 s |
| Response Time (Bleaching) | 1.37 s |
| Coloration Efficiency | 571 cm²/C |
| Durability | > 20,000 cycles |
| Optical Memory | Up to 19 hours |
Data sourced from reference nih.gov.
Future Research Directions and Emerging Opportunities for 2 Methyl 3,4 Bipyridin 6 Amine
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of substituted pyridines and bipyridines is a cornerstone of organic and medicinal chemistry. beilstein-journals.org While various methods exist for the synthesis of pyridine-containing molecules, the development of more efficient and selective routes for 2-Methyl-[3,4'-bipyridin]-6-amine remains a key area of research. Future efforts will likely focus on catalytic cross-coupling reactions, which have proven effective for creating C-C bonds in similar heterocyclic systems. acs.orgnih.gov
Key areas for future synthetic research include:
Palladium- and Nickel-Catalyzed Cross-Coupling: Investigating novel catalyst systems to improve yields and reduce reaction times for coupling a substituted pyridine (B92270) with a corresponding pyridine derivative. nih.govresearchgate.net This could involve the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity and selectivity.
C-H Activation Strategies: Exploring direct C-H functionalization to introduce the methyl or amine group onto the bipyridine scaffold, thereby reducing the number of synthetic steps and improving atom economy.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and reproducibility.
Biocatalysis: Investigating the potential of enzymatic transformations to achieve highly selective synthesis under mild reaction conditions.
| Synthetic Strategy | Potential Advantages |
| Advanced Cross-Coupling | Higher yields, improved selectivity, milder reaction conditions. |
| C-H Activation | Increased atom economy, reduced synthetic steps. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Biocatalysis | High selectivity, environmentally friendly conditions. |
Exploration of New Metal Complexes with Tunable Electronic and Catalytic Properties
The bipyridine moiety is a renowned chelating ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The specific substitutions on this compound provide a unique electronic and steric environment that can be harnessed to create novel metal complexes with tailored properties.
Future research will likely focus on synthesizing and characterizing new complexes with metals such as ruthenium, iridium, palladium, and copper. nih.govrsc.org The electronic properties of these complexes can be fine-tuned by leveraging the electron-donating effects of the amine and methyl groups. This can have significant implications for their application in:
Catalysis: The development of more efficient and selective catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov The steric hindrance provided by the methyl group could also lead to unique selectivity in catalytic processes.
Photophysics and Photochemistry: The design of new luminophores and photosensitizers for applications in organic light-emitting diodes (OLEDs), solar cells, and photodynamic therapy. The electronic tuning afforded by the substituents can be used to control the emission color and quantum yield of the resulting metal complexes.
Sensors: The creation of selective and sensitive chemical sensors for the detection of specific ions or molecules. The binding of an analyte to the metal center can induce a change in the electronic or photophysical properties of the complex, providing a detectable signal.
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and materials. In the context of this compound, advanced computational studies can provide valuable insights into its properties and reactivity.
Future computational research directions include:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, spectroscopic properties, and reactivity of the molecule and its metal complexes. This can aid in the rational design of new catalysts and functional materials.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of the molecule in different environments, such as in solution or within a material matrix.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the behavior of the molecule in complex biological or material systems, providing a deeper understanding of its function at the atomic level.
Machine Learning and Artificial Intelligence: To develop predictive models for the properties and activities of new derivatives of this compound, accelerating the design-build-test-learn cycle.
Integration into Advanced Functional Materials and Devices
The unique properties of this compound and its metal complexes make them attractive building blocks for the construction of advanced functional materials.
Emerging opportunities in this area include:
Metal-Organic Frameworks (MOFs): The use of this compound as a linker in the synthesis of MOFs could lead to materials with tailored pore sizes, chemical functionalities, and catalytic activities. rsc.org The amine group can also serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities.
Polymers and Dendrimers: Incorporation of this bipyridine unit into the backbone or as pendant groups of polymers and dendrimers can lead to materials with interesting photophysical, electronic, and self-assembly properties.
Surface Modification: The amine group provides a handle for grafting the molecule onto the surface of various materials, such as nanoparticles, electrodes, and sensors, to impart specific functionalities.
| Material Type | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. |
| Functional Polymers | Light-emitting materials, sensors, smart coatings. |
| Surface-Modified Materials | Heterogeneous catalysis, biosensors, electronic devices. |
Investigation of Supramolecular Recognition and Self-Assembly in Complex Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound can play a significant role. rsc.orgresearchgate.net The ability of the bipyridine unit to participate in metal coordination and hydrogen bonding (via the amine group) makes it an excellent building block for the construction of complex supramolecular architectures. nih.gov
Future research in this domain will likely explore:
Self-Assembled Cages and Architectures: The use of this ligand in coordination-driven self-assembly to create discrete, well-defined supramolecular structures such as cages, rings, and helicates. nih.govscilit.com These structures can encapsulate guest molecules, leading to applications in drug delivery, catalysis, and sensing.
Anion and Ion-Pair Recognition: The design of receptors based on this bipyridine for the selective binding of anions or ion pairs, driven by a combination of metal coordination and hydrogen bonding interactions.
Interlocked Molecules: The synthesis of catenanes and rotaxanes incorporating this ligand, which could lead to the development of molecular switches and machines.
Supramolecular Polymers: The formation of long, ordered chains through non-covalent interactions, leading to materials with interesting rheological and self-healing properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
